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molecular formula C13H9F3O2 B8539918 2-Acetyl-5-(3-trifluoromethylphenyl)furan

2-Acetyl-5-(3-trifluoromethylphenyl)furan

Cat. No. B8539918
M. Wt: 254.20 g/mol
InChI Key: DXGSXTVXDBHNLM-UHFFFAOYSA-N
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Patent
US03931247

Procedure details

A mixture of 322 g (2.0 moles) of 3-aminobenzotrifluoride, 690 ml of concentrated hydrochloric acid and 260 ml of water was heated with steam for 20 minutes at 80° and then cooled to 0°. An additional 200 ml of water was added to aid in stirring. A solution of 138 g (2.0 moles) of sodium nitrite in 500 ml of water was added dropwise while maintaining the temperature between 0°-5° by means of an ice bath. The reaction mixture was stirred for 30 minutes and then filtered to remove a small amount of solid which was discarded. The pH of the solution was adjusted to ca. 4 by the addition of 900 ml of saturated sodium acetate solution. A solution of 220 g (2.0 moles) of methyl-2-furyl ketone in 200 ml of acetonitrile was added followed by a solution of 40 g of CuCl2 . 2H2O in 100 ml of water. The reaction was stirred at 5°-15° for 1 hour and then warmed to room temperature becoming slightly exothermic. The reaction mixture was controlled below 33° by means of an ice bath. After 11/4 hour the reaction was no longer exothermic and was stirred at room temperature overnight. The oil mixture was extracted with 2 × 750 ml and 1 × 500 ml portions of ether. The ethereal extracts were combined and washed with 2000 ml of 5% sodium carbonate solution, with 1500 ml of water and then dried over magnesium sulfate. The ether was removed on the calab evaporator and the residue refrigerated for 72 hours. The solid which was formed was filtered, washed with pet ether and air-dried to yield 174 g. The crude product was recrystallized from 2500 ml of hexane/charcoal to yield 112 g (24%) of 5-(m-trifluoromethylphenyl)-2-furyl methyl ketone. An analytical sample was prepared by recrystallizing a sample of crude product twice from hexane/charcoal, m.p. 105°-109°.
Quantity
322 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuCl2
Quantity
40 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.Cl.N([O-])=O.[Na+].[CH3:17][C:18]([C:20]1[O:21][CH:22]=[CH:23][CH:24]=1)=[O:19]>O.C(#N)C>[CH3:17][C:18]([C:20]1[O:21][C:22]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:3]=2)=[CH:23][CH:24]=1)=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
322 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
690 mL
Type
reactant
Smiles
Cl
Name
Quantity
260 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
138 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
CC(=O)C=1OC=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
CuCl2
Quantity
40 g
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated with steam for 20 minutes at 80°
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0°-5° by means of an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove a small amount of solid which
ADDITION
Type
ADDITION
Details
by the addition of 900 ml of saturated sodium acetate solution
STIRRING
Type
STIRRING
Details
The reaction was stirred at 5°-15° for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was controlled below 33° by means of an ice bath
CUSTOM
Type
CUSTOM
Details
4 hour
Duration
4 h
STIRRING
Type
STIRRING
Details
was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The oil mixture was extracted with 2 × 750 ml and 1 × 500 ml portions of ether
WASH
Type
WASH
Details
washed with 2000 ml of 5% sodium carbonate solution, with 1500 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The ether was removed on the calab evaporator
CUSTOM
Type
CUSTOM
Details
The solid which was formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with pet ether
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
to yield 174 g
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from 2500 ml of hexane/charcoal

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CC(=O)C=1OC(=CC1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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